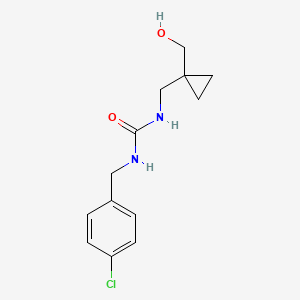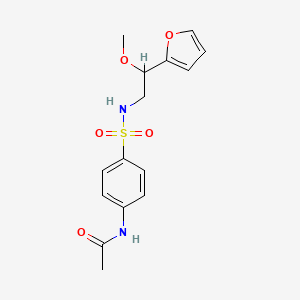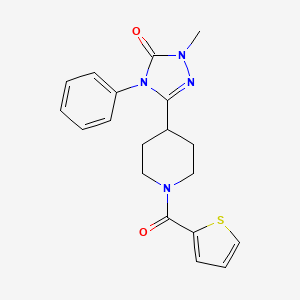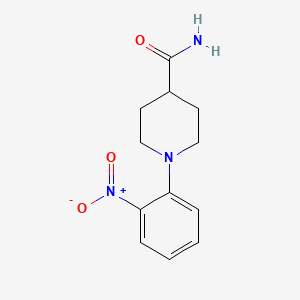
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
科学的研究の応用
Crystal Structure Analysis
Research on compounds like pencycuron, which shares a structural similarity with 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, has focused on crystal structure analysis. Pencycuron, a urea fungicide, demonstrates how the structural configuration of such compounds can be determined, revealing the conformation of rings and the interactions within crystals. This analysis provides insights into the physical properties and potential chemical reactivity of urea derivatives (Kang et al., 2015).
Environmental Degradation Studies
The degradation behavior of similar compounds in environmental settings has been examined. For instance, the electro-Fenton degradation of antimicrobials indicates how urea derivatives interact with radical species, leading to their breakdown. This research can guide the development of environmentally friendly disposal methods for such chemicals (Sirés et al., 2007).
Synthesis and Reactivity
Detailed studies on the synthesis of urea derivatives, including their hydroxymethylation and polycondensation reactions, offer insights into the production and modification of these compounds for various applications. This includes their potential use in polymer chemistry and materials science, where their reactivity and functionalization are key (Christjanson, Pehk, & Siimer, 2006).
Antimicrobial and Anticancer Activity
Some urea derivatives have been explored for their biological activities, including antimicrobial and anticancer effects. This research avenue can lead to the development of new pharmaceuticals and therapeutic agents, showcasing the diverse potential applications of such chemicals in medicine and biology (El-Sawy et al., 2013).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRDOWUSIKVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)



![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)
![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)
![3-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2784446.png)
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)
![2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2784451.png)
